[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone
Description
[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone is a complex organic compound that features a morpholine ring substituted with a benzyl group and a thiazole ring substituted with a methyl group
Properties
IUPAC Name |
[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-9-15(17-21-12)16(19)18-7-8-20-11-14(18)10-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBORYOPPTFTNMK-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C(=O)N2CCOCC2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NS1)C(=O)N2CCOC[C@@H]2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The thiazole ring is then synthesized separately and coupled with the morpholine derivative using a condensation reaction. The final step involves the formation of the methanone linkage under controlled conditions, such as using a dehydrating agent like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thereby reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone: Unique due to its specific substitution pattern and the presence of both morpholine and thiazole rings.
[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.
[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)propanone: Similar structure but with a propanone linkage.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
